molecular formula C18H13Cl2FN4O3S2 B11213610 2-(2,4-dichlorophenoxy)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

2-(2,4-dichlorophenoxy)-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11213610
M. Wt: 487.4 g/mol
InChI Key: JEIGFWVLJAFFNJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N~1~-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N~1~-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is further reacted with thiosemicarbazide to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N~1~-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluoroanilino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N~1~-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial or antifungal agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N~1~-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N~1~-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and fluoroanilino group differentiate it from other similar compounds, potentially offering enhanced efficacy or specificity in its applications.

Properties

Molecular Formula

C18H13Cl2FN4O3S2

Molecular Weight

487.4 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C18H13Cl2FN4O3S2/c19-10-5-6-14(11(20)7-10)28-8-15(26)23-17-24-25-18(30-17)29-9-16(27)22-13-4-2-1-3-12(13)21/h1-7H,8-9H2,(H,22,27)(H,23,24,26)

InChI Key

JEIGFWVLJAFFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)F

Origin of Product

United States

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